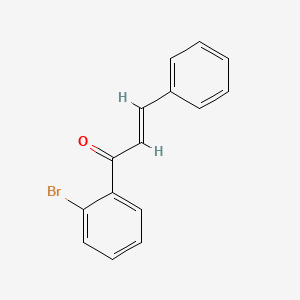
1-(2-Bromophenyl)-3-phenylprop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Bromophenyl)-3-phenylprop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a bromine atom on one of the phenyl rings, which can significantly influence its chemical reactivity and properties.
准备方法
The synthesis of 1-(2-Bromophenyl)-3-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone. In this case, the reaction involves 2-bromobenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the desired chalcone .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction time.
化学反应分析
1-(2-Bromophenyl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring makes it susceptible to electrophilic aromatic substitution reactions. Common reagents include halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3).
Nucleophilic Addition: The α,β-unsaturated carbonyl system allows for nucleophilic addition reactions. Reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) can add to the carbonyl carbon.
Oxidation and Reduction: The compound can undergo oxidation to form epoxides or reduction to form saturated ketones. Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA), while reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with bromine can yield 1-(2,4-dibromophenyl)-3-phenylprop-2-en-1-one .
科学研究应用
1-(2-Bromophenyl)-3-phenylprop-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
作用机制
The mechanism of action of 1-(2-Bromophenyl)-3-phenylprop-2-en-1-one involves its interaction with various molecular targets. The α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing the compound to form covalent bonds with nucleophilic sites on proteins and enzymes. This can lead to the inhibition of enzyme activity and disruption of cellular processes. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological activity .
相似化合物的比较
1-(2-Bromophenyl)-3-phenylprop-2-en-1-one can be compared with other chalcones and brominated aromatic compounds:
Chalcones: Similar compounds include 1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one and 1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one. These compounds share the chalcone backbone but differ in their substituents, which can affect their reactivity and biological activity.
Brominated Aromatics: Compounds such as 2-bromoacetophenone and 2-bromobenzaldehyde are structurally related and share similar reactivity patterns due to the presence of the bromine atom.
属性
CAS 编号 |
300657-41-4 |
|---|---|
分子式 |
C15H11BrO |
分子量 |
287.15 g/mol |
IUPAC 名称 |
(E)-1-(2-bromophenyl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C15H11BrO/c16-14-9-5-4-8-13(14)15(17)11-10-12-6-2-1-3-7-12/h1-11H/b11-10+ |
InChI 键 |
WXJLEXKNEAEXTI-ZHACJKMWSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2Br |
规范 SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


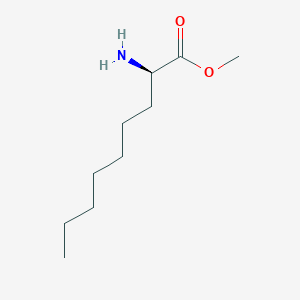

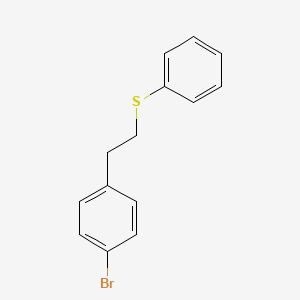
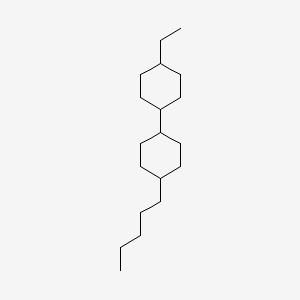
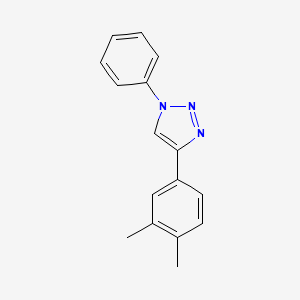


![trans-8-Amino-1,4-dioxaspiro[4.4]nonan-7-ol](/img/structure/B14136256.png)
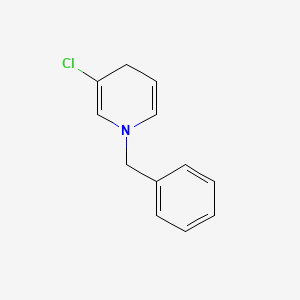
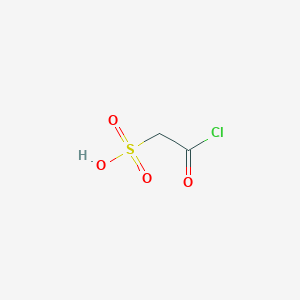
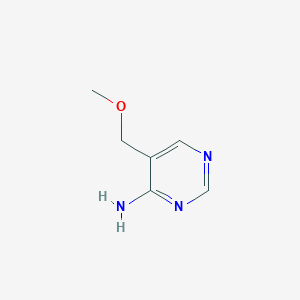
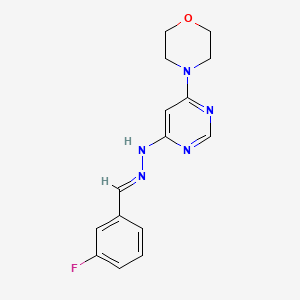
![9H-9-Phenyl-benzo[4,5]thieno[3,2-b]thieno[3,4-d]pyrrole](/img/structure/B14136292.png)
![4-[2-(2-Methylphenyl)acetamido]benzoic acid](/img/structure/B14136296.png)
